molecular formula C21H20N2O5 B4294620 1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

Cat. No.: B4294620
M. Wt: 380.4 g/mol
InChI Key: OZSXZMUPRHDWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound features a unique structure with a hydroxyethylamino group and a morpholinylcarbonyl group attached to the anthraquinone core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps. One common method includes the initial formation of the anthraquinone core, followed by the introduction of the hydroxyethylamino and morpholinylcarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk. The choice of reagents, temperature control, and purification methods are crucial to achieving consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone forms.

    Substitution: The hydroxyethylamino and morpholinylcarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone forms. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-2-hydroxyethyl-anthraquinone
  • 2-(morpholin-4-ylcarbonyl)anthraquinone
  • 1-hydroxyethylamino-anthraquinone

Uniqueness

1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both hydroxyethylamino and morpholinylcarbonyl groups allows for diverse chemical reactivity and potential applications in various fields. This compound’s distinct structure makes it a valuable subject for further research and development.

Properties

IUPAC Name

1-(2-hydroxyethylamino)-2-(morpholine-4-carbonyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-10-7-22-18-16(21(27)23-8-11-28-12-9-23)6-5-15-17(18)20(26)14-4-2-1-3-13(14)19(15)25/h1-6,22,24H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXZMUPRHDWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 2
1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 3
Reactant of Route 3
1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 4
Reactant of Route 4
1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 5
Reactant of Route 5
1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
Reactant of Route 6
1-[(2-HYDROXYETHYL)AMINO]-2-(MORPHOLINE-4-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE

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